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molecular formula C10H9N3O5 B8392755 6,7-Dimethoxy-5-nitro-3H-quinazolin-4-one

6,7-Dimethoxy-5-nitro-3H-quinazolin-4-one

Cat. No. B8392755
M. Wt: 251.20 g/mol
InChI Key: JBTUFBGGRVLCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE042353E1

Procedure details

Fuming nitric acid (47 ml) was added to 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (10 g, 48 mmol), in water (40 ml). The reaction mixture was heated at 120° C. for 1 hour, then allowed to cool and diluted with water. The resulting precipitate was collected by filtration, washed with water and dried to give 6,7-dimethoxy-5-nitro-3,4-dihydroquinazolin-4-one (3.9 g, 32%).
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[N:13]=[CH:12][NH:11][C:10]2=[O:19]>O>[CH3:5][O:6][C:7]1[C:8]([N+:1]([O-:4])=[O:2])=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[N:13]=[CH:12][NH:11][C:10]2=[O:19]

Inputs

Step One
Name
Quantity
47 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C2C(NC=NC2=CC1OC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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